REACTION_CXSMILES
|
C([C:4]1[CH:5]=[C:6]2[C:14](=[CH:15][CH:16]=1)NC1CC[CH:9]([N:17]3C(=O)C4=CC=CC=C4C3=O)[CH2:8][C:7]2=1)(O)=O.[N+](C1C=CC(C=CCN)=CC=1)([O-])=O>>[C:6]1([CH2:7][CH2:8][CH2:9][NH2:17])[CH:14]=[CH:15][CH:16]=[CH:4][CH:5]=1
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Name
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6-carboxy-3-phthalimido-1,2,3,4-tetrahydrocarbazole
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Quantity
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0.6 g
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Type
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reactant
|
Smiles
|
C(=O)(O)C=1C=C2C=3CC(CCC3NC2=CC1)N1C(C=2C(C1=O)=CC=CC2)=O
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Name
|
|
Quantity
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0.32 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=CCN
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |